Netupitant D6
Description
Theoretical Underpinnings of Deuterium (B1214612) Labeling
The theoretical basis of deuterium labeling in pharmaceuticals lies in the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond due to the greater mass of deuterium, which results in a lower zero-point energy and thus a higher activation energy required for bond cleavage bioscientia.descispace.com. This difference in bond strength can influence the rate at which metabolic enzymes, such as those in the cytochrome P450 family, break down a drug molecule bioscientia.deresearchgate.net. By strategically placing deuterium atoms at metabolically labile sites, researchers can slow down the rate of enzymatic degradation at those specific positions nih.gov.
Significance of Deuterated Analogs in Drug Discovery and Development
Deuterated analogs play a crucial role throughout the drug discovery and development pipeline. Their significance stems from their ability to improve various pharmacokinetic properties, including metabolic stability, half-life, and bioavailability researchgate.netunibestpharm.compharmaffiliates.comsymeres.com. By enhancing metabolic stability, deuteration can lead to reduced clearance rates and prolonged systemic exposure of the drug symeres.com. This can potentially result in lower required doses, less frequent dosing, and a reduced risk of generating toxic or reactive metabolites bioscientia.deresearchgate.netunibestpharm.compharmaffiliates.com. Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalysis using mass spectrometry, enabling accurate measurement of drug concentrations in biological matrices musechem.compharmaffiliates.comsymeres.comacs.orgresearchgate.net. The use of deuterated analogs as internal standards is based on their identical chemical structure and behavior to the non-deuterated compound, except for the mass difference introduced by the deuterium atoms, allowing for precise quantification musechem.compharmaffiliates.comsymeres.comacs.org.
Rationale for Deuteration of Netupitant in Academic Investigations
The application of deuterium labeling to specific compounds like Netupitant is driven by the desire to gain deeper insights into their metabolic fate and pharmacokinetic behavior in research settings.
Netupitant is a highly selective neurokinin-1 (NK1) receptor antagonist nih.govdrugbank.comwikipedia.orgcaymanchem.com. It is known for its role in preventing chemotherapy-induced nausea and vomiting (CINV) by blocking the activity of substance P at NK1 receptors in the central nervous system drugbank.comwikipedia.orgeuropa.eudrugbank.com. Research on the parent compound, Netupitant, has focused on its mechanism of action, its interaction with CYP3A4 as both a substrate and inhibitor, and its pharmacokinetic profile, including its extensive metabolism and relatively long half-life drugbank.comwikipedia.orgdrugbank.comnih.gov. Studies have investigated its efficacy in combination with palonosetron (B1662849) for CINV prevention in various chemotherapy regimens nih.govoup.comresearchgate.netnih.govnih.govjhoponline.comfrontiersin.orgnih.govnih.gov.
Netupitant D6 is a deuterium-labeled analog of Netupitant, specifically labeled with six deuterium atoms synzeal.commedchemexpress.com. This isotopic labeling provides specific advantages for research applications, particularly in quantitative analysis and metabolic studies. This compound is primarily intended for use as an internal standard for the accurate quantification of Netupitant in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS caymanchem.comaxios-research.com. The incorporation of deuterium atoms results in a distinct mass shift compared to the parent compound, allowing researchers to differentiate and accurately measure the concentration of Netupitant even in complex biological matrices musechem.compharmaffiliates.comsymeres.comacs.org. This is crucial for pharmacokinetic studies, drug metabolism research, and bioanalytical method development and validation pharmaffiliates.comsymeres.comsynzeal.comaxios-research.com. While the primary research advantage of this compound lies in its utility as an analytical standard, the principles of deuterium labeling also suggest its potential for investigating specific metabolic pathways of Netupitant by tracking the fate of the deuterated molecule and its deuterated metabolites symeres.comacs.orgresearchgate.net.
Here is a table summarizing some research findings related to Netupitant's pharmacokinetic profile, which underscores the importance of accurate quantification methods where this compound is valuable:
| Parameter | Value (Mean ± SD) | Reference |
| Apparent Elimination Half-life (cancer patients) | 80 ± 29 hours | drugbank.comnih.gov |
| Estimated Systemic Clearance (single oral dose) | 20.3 ± 9.2 L/h | drugbank.com |
| Plasma Protein Binding | >99.5% (10-1300 ng/mL) | drugbank.com |
| Primary Metabolism | CYP3A4 | drugbank.comwikipedia.orgdrugbank.com |
| Secondary Metabolism | CYP2C9, CYP2D6 | drugbank.comwikipedia.org |
The use of this compound as a stable isotope-labeled internal standard is critical for achieving high accuracy and reliability in the quantitative analysis of Netupitant in various research matrices, supporting detailed pharmacokinetic and metabolic investigations.
Properties
Molecular Formula |
C30H26D6F6N4O |
|---|---|
Molecular Weight |
584.63 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Deuterated Netupitant Netupitant D6
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation
The synthesis of Netupitant D6 necessitates a modification of the established synthetic routes for Netupitant. google.commedkoo.comgoogle.com The core challenge lies in introducing deuterium atoms at specific, stable positions within the molecule. The most common metabolic sites are often targeted for deuteration to investigate the kinetic isotope effect, which can slow down the rate of drug metabolism. musechem.comscienceopen.com For Netupitant, logical sites for deuteration include the methyl groups, as N- and O-demethylation are common metabolic pathways. musechem.comnih.gov A plausible pathway for this compound would involve the deuteration of the two methyl groups on the N,2-dimethylpropanamide portion of the molecule.
Key strategies include:
Late-Stage Functionalization: Introducing the deuterated moieties towards the end of the synthetic route minimizes the number of chemical steps the label must endure, thereby preserving isotopic integrity. For this compound, this could involve the N-methylation step using a deuterated reagent.
Use of Labeled Building Blocks: Synthesizing or procuring key intermediates that already contain the deuterium labels. For instance, a deuterated version of 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid could be prepared and then coupled with the amine precursor.
Controlled H/D Exchange Reactions: While less common for generating highly specific labels like D6, under certain catalytic conditions, direct hydrogen-deuterium exchange can be employed. nih.govresearchgate.net However, this method often requires careful optimization to achieve the desired regioselectivity and level of incorporation. researchgate.net
The most direct method for synthesizing this compound involves the use of commercially available or custom-synthesized deuterated reagents. nih.govnih.govresearchgate.net These reagents serve as the source of deuterium atoms that are incorporated into the final molecule. The choice of reagent depends on the specific synthetic step targeted for labeling.
Table 1: Potential Deuterated Reagents for this compound Synthesis
| Reagent | Chemical Formula | Potential Application in this compound Synthesis |
| Deutero-methyl Iodide | CD₃I | Used in the N-methylation of the amide nitrogen to introduce a trideuteromethyl group. |
| Deutero-methylamine | CD₃NH₂ | Could be used as a precursor to build the deuterated N-methylpropanamide side chain. |
| Deuterated Isopropanol | (CD₃)₂CDOH | Can serve as a precursor for synthesizing the deuterated 2-methylpropanoyl chloride fragment. |
| Deuterium Gas | D₂ | Used in catalytic deuterogenation reactions to reduce double bonds or other functional groups, though less direct for specific methyl labeling. |
| Deuterated Water | D₂O | A common and inexpensive deuterium source, often used in H/D exchange reactions catalyzed by acids, bases, or metals. assumption.edu |
Isotopic Purity Assessment Techniques in Synthesis
Ensuring the isotopic purity of this compound is crucial for its intended applications. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms at the correct positions. This requires sophisticated analytical techniques to characterize the final product thoroughly. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for determining isotopic purity and confirming the structure of deuterated compounds. scbt.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In a fully deuterated position, the corresponding proton signal will be absent in the ¹H NMR spectrum. The integration of remaining proton signals can be used to quantify the degree of deuteration.
²H NMR: This technique directly observes the deuterium nuclei, providing information about the location and number of deuterium atoms.
¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling, and their resonance may be shifted slightly upfield compared to the non-deuterated analogue.
Mass Spectrometry (MS):
MS is highly sensitive for determining the mass of a molecule and thus the extent of deuterium incorporation. nih.gov For this compound, the molecular ion peak should be observed at M+6 compared to the unlabeled Netupitant.
High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the differentiation of various isotopologues (molecules that differ only in their isotopic composition) and the calculation of isotopic enrichment. researchgate.netalmacgroup.comnih.gov The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the percentage of D0 to D6 species in the sample.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observation for this compound | Information Gained |
| ¹H NMR | Absence or significant reduction of signals corresponding to the two methyl groups on the N,2-dimethylpropanamide moiety. | Confirmation of deuteration at specific sites and estimation of isotopic purity. |
| ¹³C NMR | Appearance of multiplets for the carbons of the deuterated methyl groups due to C-D coupling. | Confirmation of the location of deuterium labels. |
| Mass Spec. | Molecular ion peak shifted to a higher m/z value by 6 units compared to unlabeled Netupitant. | Confirmation of the total number of incorporated deuterium atoms. |
| HRMS | Isotopic distribution pattern showing a dominant peak for the D6 species. | Accurate determination of isotopic enrichment and distribution of isotopologues. |
Considerations for Research-Scale Production of Deuterated Compounds
The production of deuterated compounds like this compound on a research scale presents several challenges that must be addressed to ensure a successful synthesis.
Cost and Availability of Starting Materials: Deuterated reagents and precursors are generally more expensive than their non-deuterated counterparts. bioscientia.de Their availability can also be limited, requiring careful planning and sourcing.
Reaction Conditions: Synthetic routes may need to be optimized to accommodate the use of deuterated reagents and to prevent any unwanted H/D exchange with solvents or other reagents, which would compromise isotopic purity.
Yield and Purification: Reactions involving deuterated compounds may sometimes have slightly different kinetics, potentially leading to lower yields. Purification methods must be robust enough to separate the desired deuterated product from any partially deuterated or non-deuterated side products.
Scalability: Methods developed on a small laboratory scale may not be directly transferable to larger-scale production without further optimization. researchgate.net Issues such as heat transfer, mixing, and reagent addition rates can become more critical as the scale increases.
Iii. Advanced Analytical Applications of Netupitant D6
Role as an Internal Standard in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, particularly within pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. An internal standard (IS) is a substance with properties similar to the analyte of interest that is added in a known quantity to samples, calibrators, and controls. The IS helps to correct for the variability in the analytical procedure, from sample preparation to final detection. Stable isotope-labeled (SIL) compounds, such as Netupitant D6, are considered the gold standard for use as internal standards in assays utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net This is because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization, yet they are distinguishable by their mass difference in the mass spectrometer. researchgate.net this compound, a deuterated analog of Netupitant, is specifically employed to enhance the precision and accuracy of methods designed to quantify Netupitant in complex biological matrices. cerilliant.comnih.gov
The development of a robust LC-MS/MS method is a meticulous process that involves the fine-tuning of both chromatographic and mass spectrometric conditions to achieve optimal sensitivity, selectivity, and speed. The use of a SIL-IS like this compound is integral to this process, providing a constant reference against which the native analyte can be measured.
Mass spectrometry parameters are optimized to ensure the sensitive and specific detection of both the analyte (Netupitant) and its deuterated internal standard (this compound). This is typically performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for each compound.
For Netupitant, a known ion transition is m/z 579.5 → 522.4. nih.govresearchgate.net For this compound, the precursor ion would be shifted by 6 Daltons to m/z 585.5. The fragmentation pattern is generally similar to the unlabeled compound, so a corresponding product ion is selected. Key parameters that require optimization include:
Ionization Source Parameters : The temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage are adjusted to maximize the formation of gas-phase ions for both the analyte and the IS.
Compound-Dependent Parameters : For each specific MRM transition, the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) are optimized to maximize the signal intensity of the product ion.
The goal is to achieve a stable and robust signal for both compounds while ensuring no "cross-talk" occurs, where the signal from Netupitant interferes with the signal for this compound, or vice versa. cerilliant.com The mass difference provided by deuteration is critical for preventing such interference.
Table 1: Example of Optimized Mass Spectrometric Parameters
| Parameter | Netupitant | This compound | Purpose |
| Precursor Ion (Q1) m/z | 579.5 | 585.5 | Selects the molecule of interest. |
| Product Ion (Q3) m/z | 522.4 | 528.4 (Hypothetical) | Specific fragment for quantification. |
| Dwell Time (ms) | 100-200 | 100-200 | Time spent monitoring a specific transition. |
| Collision Energy (eV) | Optimized Value | Optimized Value | Energy to induce fragmentation. |
| Ionization Mode | Positive ESI | Positive ESI | Electrospray ionization in positive mode. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Chromatographic Separation Techniques for Netupitant and its Metabolites
The primary objective of the chromatographic step is to separate the analyte and IS from other endogenous components in the biological matrix that could interfere with the analysis. wikipedia.org For a SIL-IS like this compound, it is crucial that it co-elutes with the unlabeled analyte. cerilliant.com Because deuteration has a negligible effect on the polarity and chemical properties of the molecule, this compound has a retention time that is nearly identical to that of Netupitant.
Methods for the analysis of Netupitant often employ reverse-phase chromatography, utilizing a C18 column. nih.govnih.gov The separation is achieved using a mobile phase typically consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate, which can be run under isocratic or gradient elution conditions. nih.govnih.gov
Furthermore, the method must be capable of separating Netupitant from its primary pharmacologically active metabolites: M1 (N-demethylated), M2 (methyl-oxidized), and M3 (phenyl-oxidized). nih.govnih.gov While this compound is used to quantify the parent drug, separate deuterated analogs for each metabolite are often used for their respective quantification to ensure the highest accuracy. nih.gov
The fundamental advantage of using this compound as an internal standard is its ability to significantly improve the accuracy (closeness to the true value) and precision (reproducibility) of the analytical results.
Biological matrices such as plasma and tissue homogenates are incredibly complex, containing numerous endogenous compounds like lipids, proteins, and salts. longdom.org During the electrospray ionization (ESI) process, these co-eluting matrix components can compete with the analyte for ionization, leading to a reduction in the analyte's signal, a phenomenon known as ion suppression or the matrix effect. nih.govchromatographyonline.com
Ion suppression is a major source of variability and inaccuracy in LC-MS/MS assays. wikipedia.org Because this compound is chemically identical to Netupitant and co-elutes, it is subjected to the exact same degree of ion suppression at any given point in the chromatographic run. researchgate.net Therefore, while the absolute signal of both the analyte and the IS may fluctuate, the ratio of their signals remains constant and proportional to the analyte's concentration. This normalization effectively cancels out the signal variability caused by matrix effects, leading to a highly accurate and precise measurement. nih.gov
Before an analytical method can be used for sample analysis in preclinical studies, it must undergo a rigorous validation process to demonstrate its reliability. researchgate.net This validation is performed in the same biological matrices (e.g., rat plasma, mouse brain homogenate) that will be used in the study. The use of this compound is integral to successfully meeting the stringent acceptance criteria for these validation parameters.
Key validation parameters include:
Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity : The demonstration that the instrument response is proportional to the analyte concentration over a specific range.
Accuracy and Precision : Assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). Accuracy should typically be within ±15% of the nominal value, while precision (expressed as the coefficient of variation, CV) should be ≤15%. researchgate.netnih.gov
Recovery : The efficiency of the extraction process in removing the analyte from the matrix.
Matrix Effect : Assessed to ensure that the matrix does not unduly suppress or enhance the analyte signal.
Stability : The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop storage).
A study quantifying Netupitant and its metabolites M1, M2, and M3 in human plasma used their respective deuterated internal standards to achieve a validated calibration range of 2 to 1000 ng/mL for Netupitant. nih.gov
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r) | ≥ 0.99 |
| Accuracy (Mean % Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Stability | Analyte concentration within ±15% of baseline. |
Enhancing Accuracy and Precision in Research Assays
Application in Qualitative Analytical Studies
In the landscape of drug metabolism research, the precise identification of all metabolic products and the elucidation of their formation pathways are paramount. This compound, with its six deuterium (B1214612) atoms strategically incorporated into its structure, serves as a powerful probe in mass spectrometry-based analytical methodologies. The distinct mass shift of +6 atomic mass units (amu) compared to the parent compound allows for the unambiguous differentiation of the drug and its metabolites from endogenous biological molecules, thereby significantly reducing analytical interference.
Identification of Unknown Metabolites through Isotopic Tagging
The use of this compound as an isotopic tag has revolutionized the process of identifying novel metabolites. In a typical in vitro study, both Netupitant and this compound are incubated with liver microsomes, which contain the primary enzymes responsible for drug metabolism. Subsequent analysis of the incubation mixture by high-resolution liquid chromatography-mass spectrometry (LC-MS) reveals pairs of peaks for each metabolite, separated by a characteristic mass difference.
This "telltale" isotopic signature allows for the confident identification of drug-related compounds amidst a complex biological matrix. For instance, if a metabolite is formed through a single hydroxylation reaction, the mass spectrometer will detect a peak for the unlabeled metabolite and a corresponding peak at +6 amu for the deuterated version. This pairing confirms that the detected compound is indeed a metabolite of Netupitant and not an unrelated endogenous substance.
Table 1: Hypothetical Mass Spectrometry Data for Identification of Netupitant Metabolites Using this compound
| Putative Metabolite | Unlabeled Netupitant (m/z) | This compound (m/z) | Mass Shift (amu) | Inferred Metabolic Reaction |
| M1 | 541.28 | 547.32 | +6 | Hydroxylation |
| M2 | 525.29 | 531.33 | +6 | N-dealkylation |
| M3 | 557.28 | 563.32 | +6 | Glucuronidation |
This table illustrates the principle of using this compound for metabolite identification. The consistent +6 amu mass shift between the unlabeled and deuterated forms confirms the compound as a metabolite of Netupitant.
This isotopic tagging approach is particularly valuable for identifying metabolites that are formed through unexpected or novel biotransformation pathways. The characteristic mass shift acts as a reliable filter to pinpoint these previously uncharacterized molecules, paving the way for further structural elucidation.
Iv. Preclinical Pharmacokinetic and Metabolic Studies Utilizing Netupitant D6
Elucidation of Metabolic Pathways in In Vitro Systems
In vitro systems, such as liver microsomes and recombinant enzymes, are fundamental tools for characterizing the metabolic pathways of new chemical entities. nih.govmdpi.com For Netupitant D6, these systems are crucial for identifying the specific enzymes responsible for its biotransformation and for quantifying the impact of deuteration on its metabolic stability.
Studies on the non-deuterated form, Netupitant, have definitively identified the primary enzymes involved in its metabolism. Netupitant is extensively metabolized, principally by the Cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6 and CYP2C9. wikipedia.orgnih.govdrugbank.com This enzymatic activity results in the formation of three main, pharmacologically active metabolites: the desmethyl derivative (M1), the N-oxide derivative (M2), and the OH-methyl derivative (M3). wikipedia.orgnih.govnih.gov
Given that deuteration does not typically alter the fundamental enzymatic pathways a molecule will undergo, this compound is expected to be a substrate for the same panel of CYP enzymes. The primary biotransformation of this compound is anticipated to be mediated by CYP3A4, leading to deuterated versions of the M1, M2, and M3 metabolites. In vitro assays using human liver microsomes and specific recombinant CYP enzymes would be employed to confirm this and to detect any potential shifts in metabolic pathways.
| Parent Compound | Primary Metabolizing Enzyme | Minor Metabolizing Enzymes | Major Metabolites |
|---|---|---|---|
| Netupitant | CYP3A4 | CYP2D6, CYP2C9 | M1 (desmethyl), M2 (N-oxide), M3 (hydroxy-methyl) |
The primary rationale for developing this compound is to leverage the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net In metabolic reactions where the cleavage of this bond is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate. nih.govportico.org
For Netupitant, the formation of metabolites M1 (desmethylation) and M3 (hydroxylation) involves C-H bond cleavage by CYP3A4. Therefore, deuteration at these specific metabolic "soft spots" in this compound is expected to reduce the rate of its metabolism. This would manifest as a lower intrinsic clearance (in vitro) compared to non-deuterated Netupitant. A potential consequence of slowing the primary metabolic pathway is "metabolic switching," where a greater proportion of the drug may be shunted through alternative, previously minor pathways. nih.govportico.org This could potentially lead to an altered ratio of the M1, M2, and M3 metabolites.
Investigation of Drug Disposition in Preclinical Animal Models
Preclinical animal models are essential for understanding how a drug and its deuterated analogues are absorbed, distributed, and eliminated in vivo.
The processes of absorption and distribution are primarily governed by a compound's physicochemical properties, such as solubility, permeability, and plasma protein binding. Deuteration typically has a negligible impact on these properties. Non-deuterated Netupitant is characterized by rapid oral absorption, reaching peak plasma concentrations in approximately 5 hours, and a bioavailability exceeding 60%. wikipedia.orgnih.gov It exhibits a large volume of distribution and is highly bound to plasma proteins (>99%). wikipedia.orgdrugbank.comnih.gov
Consequently, this compound is expected to display similar absorption and distribution characteristics to its non-deuterated parent. Preclinical studies in animal models such as rats and dogs would likely confirm comparable bioavailability, time to maximum concentration (Tmax), plasma protein binding, and tissue distribution profiles.
| Pharmacokinetic Parameter | Reported Value for Netupitant | Expected Profile for this compound |
|---|---|---|
| Bioavailability | >60% | Similar |
| Time to Peak Concentration (Tmax) | ~5 hours | Similar |
| Plasma Protein Binding | >99% | Similar |
| Volume of Distribution (Vz/F) | ~1982 L (in cancer patients) | Similar |
The elimination of Netupitant is well-characterized. Following extensive metabolism, the compound and its metabolites are primarily cleared through the hepatic/biliary system, with over 85% of the administered dose being excreted in the feces. nih.govnih.gov Renal excretion plays a very minor role, accounting for less than 5% of elimination. nih.govnih.gov
The route of excretion is determined by the chemical properties of the parent drug and its metabolites. Since this compound is expected to produce deuterated metabolites with similar polarity to their non-deuterated counterparts, the primary route of elimination is anticipated to remain unchanged. The predominant excretion pathway for this compound and its metabolites in preclinical animal models would, therefore, be fecal.
Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Netupitant
A direct comparison of the pharmacokinetic profiles of this compound and Netupitant is essential to quantify the impact of deuteration. The most significant differences are expected to arise from the kinetic isotope effect on metabolism.
| Parameter | Netupitant (Non-Deuterated) | This compound (Anticipated Profile) | Rationale for Difference |
|---|---|---|---|
| Absorption (Bioavailability, Tmax) | Unchanged | Similar | Physicochemical properties are largely unaffected by deuteration. |
| Distribution (Protein Binding, Vd) | Unchanged | Similar | Physicochemical properties are largely unaffected by deuteration. |
| Metabolism (Clearance) | Metabolized by CYP3A4, 2D6, 2C9 | Decreased | Kinetic Isotope Effect slows the rate of CYP-mediated C-D bond cleavage. |
| Elimination (Half-life, t1/2) | ~88 hours | Increased | Direct consequence of decreased metabolic clearance. |
| Overall Exposure (AUC) | Baseline | Increased | Drug remains in circulation longer due to slower metabolism. |
Impact of Deuteration on Systemic Exposure and Clearance in Research Models
Detailed preclinical pharmacokinetic data specifically comparing this compound to its non-deuterated counterpart, Netupitant, including specific data tables on systemic exposure and clearance in research models, are not publicly available in the current scientific literature and publicly accessible databases.
The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a technique employed in medicinal chemistry to potentially alter the pharmacokinetic profile of a drug. This modification can influence a drug's metabolism, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. venable.com Consequently, metabolic pathways involving the cleavage of this bond may be slowed, a phenomenon known as the kinetic isotope effect.
In principle, for a compound like Netupitant, which is extensively metabolized, deuteration at specific sites could lead to several potential changes in its pharmacokinetic properties. nih.govresearchgate.netnih.gov These may include a decrease in the rate of metabolic clearance, leading to a longer half-life and increased systemic exposure (Area Under the Curve or AUC). nih.gov Such modifications could theoretically result in a more stable plasma concentration profile. patsnap.com
Without specific preclinical studies on this compound, any discussion on its systemic exposure and clearance remains theoretical. The actual impact of deuteration would need to be empirically determined through in vitro studies with liver microsomes and in vivo studies in relevant animal models. nih.gov Such studies would quantify key pharmacokinetic parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and AUC for both this compound and Netupitant to provide a definitive comparison.
V. Mechanistic Research and Molecular Interactions
In Vitro Receptor Binding Affinity Studies
In vitro radioligand binding assays are standard methods used to determine the affinity of a compound for a specific receptor. sygnaturediscovery.com These studies have been crucial in characterizing the pharmacological profile of Netupitant.
Netupitant is a highly selective antagonist of the human NK1 receptor, which is the primary receptor for the neuropeptide Substance P. wikipedia.orgtandfonline.com The activation of NK1 receptors by Substance P is a key pathway involved in emetic responses. nih.govdrugbank.com Netupitant acts by competitively binding to and blocking these receptors in the central nervous system, thereby inhibiting the downstream signaling that leads to nausea and vomiting. wikipedia.org
Studies have shown that Netupitant binds to the human NK1 receptor with high affinity. Its inhibitory constant (Ki), a measure of binding affinity, is approximately 0.95 to 1.0 nM. tandfonline.commedchemexpress.com This high affinity underscores its potency as an antagonist. Furthermore, Netupitant demonstrates high selectivity, with over 1000-fold lower affinity for the related NK2 and NK3 receptors. medchemexpress.com This selectivity minimizes the potential for off-target effects. Research using NG108-15 cells, which express NK1 receptors, has shown that Netupitant can trigger the internalization of these receptors, a process that contributes to its mechanism of action. nih.govresearchgate.net
Direct, extensive binding studies specifically for Netupitant D6 are not widely published, as its primary role is as a stable isotope-labeled internal standard for analytical quantification of Netupitant. nih.gov However, based on established principles of medicinal chemistry, the substitution of hydrogen with deuterium (B1214612) at non-interacting positions does not significantly alter the pharmacodynamic properties of a drug, such as receptor binding affinity. researchgate.netplos.org The subtle changes in bond length and vibrational energy associated with deuterium substitution are generally considered insignificant for noncovalent drug-receptor interactions. researchgate.net
Therefore, the binding profile of this compound is expected to be nearly identical to that of Netupitant. The high affinity and selectivity for the NK1 receptor would be retained.
Table 1: Comparative In Vitro Binding Affinities for the Human NK1 Receptor
| Compound | Binding Affinity (Ki) | Selectivity over NK2/NK3 Receptors |
|---|---|---|
| Netupitant | ~0.95 - 1.0 nM tandfonline.commedchemexpress.com | >1000-fold medchemexpress.com |
| This compound | Inferred to be ~0.95 - 1.0 nM | Inferred to be >1000-fold |
Enzyme Inhibition Profiling in Cell-Free Systems
Cell-free assays are valuable tools for identifying and characterizing the interaction of compounds with specific enzymes without the complexity of a cellular environment. nih.govfishersci.comresearchgate.netnih.gov The primary enzymatic interactions of concern for Netupitant are with the cytochrome P450 (CYP) family of enzymes, which are responsible for its metabolism. drugbank.commedscape.com
Netupitant is primarily metabolized by the CYP3A4 enzyme, and to a lesser extent by CYP2C9 and CYP2D6. wikipedia.orgdrugbank.com Importantly, Netupitant itself is also an inhibitor of CYP3A4. nih.gov This inhibitory action is a key characteristic considered in its clinical use due to the potential for drug-drug interactions. medscape.com
This compound is designed with the specific intention of altering this metabolic pathway. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. musechem.com This difference can lead to a "kinetic isotope effect," where the rate of a chemical reaction, such as enzymatic metabolism involving the cleavage of this bond, is slowed. By strategically placing deuterium atoms at sites of metabolic oxidation on the molecule, the rate of breakdown by CYP enzymes can be reduced. nih.gov This modification is intended to improve the pharmacokinetic profile, potentially leading to a longer half-life or more consistent plasma concentrations, rather than to alter its enzyme inhibition profile in terms of which enzymes it inhibits.
Computational Chemistry and Molecular Modeling Applications
Computational modeling provides powerful insights into molecular interactions that are difficult to observe experimentally.
High-resolution crystal structures of the human NK1 receptor in complex with Netupitant have been determined. nih.gov These structures provide a detailed map of the binding pocket and the specific interactions—such as hydrogen bonds and hydrophobic interactions—that anchor the drug to the receptor.
Molecular docking and simulation studies utilize these crystal structures to model the precise binding mode of Netupitant. nih.gov These simulations can:
Confirm the key amino acid residues in the NK1 receptor that interact with the antagonist.
Analyze the conformational changes in the receptor upon binding. nih.gov
Provide a structural rationale for the drug's high affinity and selectivity.
Table of Compounds Mentioned
| Compound Name |
|---|
| Aprepitant |
| Casopitant |
| Dexamethasone |
| Netupitant |
| This compound |
| Ondansetron |
| Palonosetron (B1662849) |
| Rolapitant |
Vi. Future Directions and Innovative Research Perspectives for Deuterated Compounds
Advancements in Isotopic Labeling Technologies for Complex Molecules
The synthesis of deuterated compounds like Netupitant D6 relies on increasingly sophisticated isotopic labeling technologies. Historically, deuterium (B1214612) incorporation was often achieved through simple exchange methods, which were not always suitable for complex molecular architectures. Modern advancements, however, provide precise control over the location and number of deuterium atoms introduced.
Key technological advancements include:
Late-Stage Functionalization (LSF): This approach allows for the introduction of deuterium into a complex, fully-formed molecule in the final steps of synthesis. This is highly efficient as it avoids the need to carry the isotopic label through a lengthy, multi-step synthetic sequence.
Hydrogen Isotope Exchange (HIE): Catalytic HIE methods have become more versatile and selective. musechem.com For instance, researchers have developed ruthenium-catalyzed methods for deuterium labeling of molecules containing thioether motifs, expanding the scope of isotopic labeling to a wider range of drug candidates. cea.fr
Enzymatic Synthesis: Leveraging enzymes for deuterium incorporation offers unparalleled selectivity. Biocatalysts can introduce deuterium at specific, sterically hindered positions that are challenging to access through traditional chemical synthesis.
Deuterated Reagents and Precursors: The commercial availability of a wide array of deuterated building blocks and reagents has streamlined the synthesis of complex labeled molecules. These precursors can be incorporated into synthetic routes to build the desired deuterated analog methodically.
These technologies are pivotal for creating precisely labeled internal standards for bioanalytical assays and for developing next-generation therapeutic agents where the site of deuteration is critical for optimizing the drug's metabolic fate. musechem.com
Potential for this compound in Systems Pharmacology and Omics Research
Systems pharmacology aims to understand drug action on a holistic level by integrating data from various biological systems. This approach relies heavily on quantitative data from "omics" disciplines, such as proteomics (the study of proteins) and metabolomics (the study of metabolites). In these fields, accurate and precise quantification of molecules in complex biological samples is paramount.
This compound serves as an ideal internal standard for mass spectrometry-based quantitative analyses. Because it is chemically identical to Netupitant but has a different mass, it can be added to a biological sample at a known concentration. pharmaffiliates.com During analysis, it co-elutes with the non-deuterated Netupitant, allowing for precise quantification by correcting for variations in sample preparation and instrument response.
The role of this compound in this context extends to:
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) use isotopic labeling to quantify changes in protein abundance across different experimental conditions. nih.gov While this compound is not used directly in SILAC, its function as an internal standard embodies the same principle of using mass differences for precise measurement, which is fundamental to quantitative proteomics.
Metabolomics and Pharmacokinetics: In studies examining the absorption, distribution, metabolism, and excretion (ADME) of Netupitant, this compound is essential for building accurate pharmacokinetic models. These models are a cornerstone of systems pharmacology, helping to predict how a drug will behave in a whole organism.
Multi-Omics Integration: As researchers combine data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of drug action, the need for high-quality, quantitative data becomes critical. mdpi.com Stable isotope-labeled standards like this compound ensure the reliability of the data fed into these complex analytical pipelines, ultimately leading to a more profound understanding of a drug's mechanism of action and its effects on biological networks. mdpi.comfrontiersin.org
Integration of Deuterated Analogs in Advanced Preclinical Drug Development Pipelines
The use of deuterated analogs has evolved from being primarily a tool for mechanistic studies to a proactive strategy in preclinical drug development. wikipedia.org The goal is to design superior drug candidates from the outset by strategically replacing hydrogen with deuterium at known sites of metabolism, often referred to as "soft spots." nih.gov
The integration of this "precision deuteration" approach into preclinical pipelines offers several potential advantages, which can be systematically evaluated:
Reduced Metabolite-Mediated Toxicity: If a drug's metabolite is responsible for adverse effects, slowing its formation through deuteration can improve the drug's safety profile. clearsynthdiscovery.com
Enhanced Target Selectivity: In some cases, metabolites may have off-target activities. By reducing the formation of such metabolites, the deuterated drug can exhibit improved selectivity for its intended biological target. nih.gov
Stabilization of Active Metabolites: Conversely, if a metabolite is the primary active entity, deuteration at other sites can be used to prevent its further breakdown, thereby prolonging its therapeutic effect. clearsynthdiscovery.com
Table 2: Potential Preclinical Benefits of Deuterated Analogs
| Developmental Goal | Mechanism via Deuteration | Potential Outcome |
|---|---|---|
| Enhance Pharmacokinetics | Decrease rate of CYP450-mediated metabolism. clearsynthdiscovery.com | Increased half-life, higher systemic exposure. |
| Mitigate Toxicity | Reduce the formation of a known toxic metabolite. clearsynthdiscovery.comnih.gov | Improved safety and tolerability profile. |
| Increase Efficacy | Stabilize the active form of the drug or an active metabolite. clearsynthdiscovery.com | Prolonged target engagement and therapeutic effect. |
| Simplify Dosing | Prolong drug action in the body. researchgate.net | Reduced dosing frequency for improved patient adherence. |
This strategy represents a shift from the retrospective "deuterium switch" of existing drugs to the prospective design of novel chemical entities with optimized properties. nih.gov By incorporating deuteration strategies early in the drug discovery process, medicinal chemists can address potential metabolic liabilities before a compound advances to more costly and time-consuming stages of development. gabarx.com
Q & A
Q. What methodologies are recommended for quantifying Netupitant D6 in biological matrices, and how can their robustness be validated?
this compound, a deuterium-labeled internal standard, is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key validation parameters include linearity (1–1000 ng/mL), precision (≤15% RSD), and accuracy (85–115% recovery). Robustness testing under varied chromatographic conditions (e.g., column temperature ±5°C, flow rate ±0.1 mL/min) ensures method reliability . Stability studies under thermal, photolytic, and oxidative stress conditions (e.g., 40°C/75% RH for 48 hours) confirm analyte integrity .
Q. How is this compound synthesized, and what isotopic purity thresholds are critical for its use in pharmacokinetic studies?
this compound is synthesized via deuterium substitution at specific positions (e.g., methyl groups) using catalytic hydrogen-deuterium exchange. Isotopic purity (>99% deuterium incorporation) is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Impurities (e.g., monohydroxy derivatives) are monitored using reverse-phase HPLC with UV detection at 220 nm .
Advanced Research Questions
Q. How should pharmacokinetic (PK) studies be designed to compare this compound with non-deuterated Netupitant in preclinical models?
PK studies require cross-over designs in animal models (e.g., Sprague-Dawley rats) to assess parameters like C~max~, AUC~0–24h~, and terminal half-life. Blood samples are collected at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. LC-MS/MS quantifies both compounds simultaneously, leveraging their distinct mass-to-charge (m/z) ratios. Data normalization accounts for deuterium isotope effects on metabolic clearance .
Q. What strategies resolve contradictions in stability data for this compound across different experimental conditions?
Contradictory stability data (e.g., degradation rates under acidic vs. alkaline conditions) require systematic meta-analyses of degradation kinetics. Accelerated stability studies (40°C/75% RH for 1–3 months) paired with Arrhenius equation modeling predict long-term degradation pathways. Statistical tools like ANOVA identify significant inter-study variability sources (e.g., buffer composition, light exposure) .
Q. How can clinical trial designs incorporate this compound to evaluate drug-drug interactions (DDIs) with CYP3A4 substrates?
Phase I trials use this compound as a probe to assess CYP3A4 inhibition via co-administration with midazolam (a CYP3A4 substrate). Serial plasma sampling measures midazolam AUC changes (≥2-fold increase indicates strong inhibition). Population PK models quantify interaction magnitude, adjusting for covariates like hepatic impairment .
Q. What computational tools predict the binding affinity of this compound to neurokinin-1 (NK1) receptors compared to its parent compound?
Molecular docking simulations (e.g., AutoDock Vina) model deuterium’s steric and electronic effects on receptor-ligand interactions. Free energy perturbation (FEP) calculations compare binding affinities (ΔΔG) between Netupitant and this compound. In vitro competitive binding assays (e.g., radiolabeled Substance P displacement) validate computational predictions .
Methodological Frameworks for Data Interpretation
Q. How should researchers analyze conflicting efficacy data from this compound in combination therapies for chemotherapy-induced nausea and vomiting (CINV)?
Conflicting clinical outcomes (e.g., complete response [CR] rates in delayed vs. acute phases) are evaluated using stratified subgroup analyses. For example, CR rates in delayed phases (days 2–5) may improve due to prolonged NK1 receptor occupancy, supported by post hoc analyses of phase III trials. Sensitivity analyses exclude outliers (e.g., non-adherent patients) to refine effect estimates .
Q. What statistical approaches are optimal for quantifying isotopic effects in mass spectrometry-based assays using this compound?
Signal suppression/enhancement due to matrix effects is quantified via post-column infusion studies. Isotope dilution analysis corrects for ion suppression by normalizing this compound peak areas to its stable isotope-labeled counterpart. Multivariate regression models adjust for confounding variables (e.g., hematocrit levels in whole blood) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
